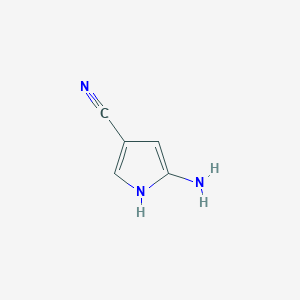
N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by its benzyl and methyl groups attached to a propane-1,3-diamine backbone, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride typically involves a multi-step process. One common method includes the reaction of propane-1,3-diamine with benzyl chloride and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of propane-1,3-diamine attack the electrophilic carbon atoms of benzyl chloride and methyl iodide, respectively. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methylpropane-1,3-diamine
- N-Methylbenzylamine
- 3-Benzyl-3-methylaminopropylamine
Uniqueness
N1-Benzyl-N1-methylpropane-1,3-diamine dihydrochloride is unique due to its specific structural features, such as the presence of both benzyl and methyl groups on the propane-1,3-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1018815-38-7 |
|---|---|
Molecular Formula |
C11H20Cl2N2 |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
N'-benzyl-N'-methylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(9-5-8-12)10-11-6-3-2-4-7-11;;/h2-4,6-7H,5,8-10,12H2,1H3;2*1H |
InChI Key |
OUMFCTFGJYRXRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)CC1=CC=CC=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


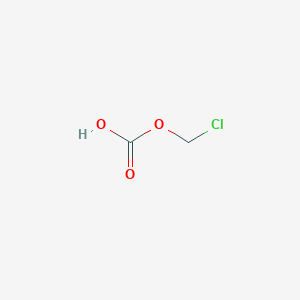
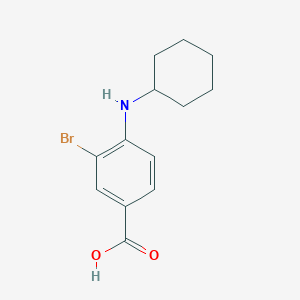
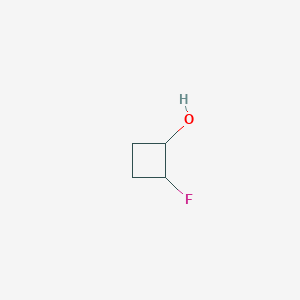
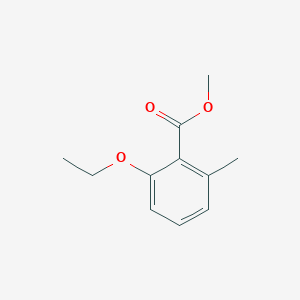
![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)
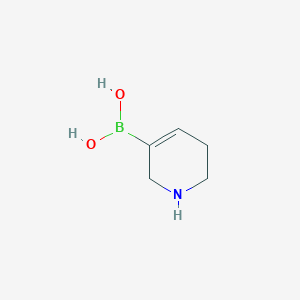
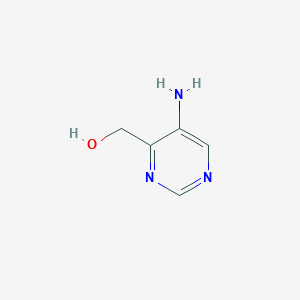

![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)

